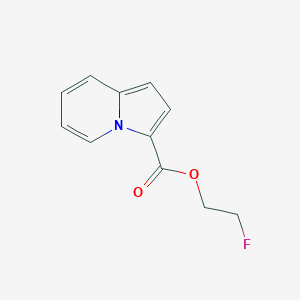

2-Fluoroethyl indolizine-3-carboxylate

Description

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

2-fluoroethyl indolizine-3-carboxylate |

InChI |

InChI=1S/C11H10FNO2/c12-6-8-15-11(14)10-5-4-9-3-1-2-7-13(9)10/h1-5,7H,6,8H2 |

InChI Key |

BEXYPXATXNKIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C(=O)OCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroethyl indolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine with ethyl glyoxalate and a fluoroethylating agent in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl indolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that indolizine derivatives, including 2-fluoroethyl indolizine-3-carboxylate, exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A study demonstrated that several indolizine compounds showed micromolar range inhibition against COX-2, with some derivatives exhibiting IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 1: COX-2 Inhibition Activity of Indolizine Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 |

| Indomethacin | 6.84 |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 6.99 |

1.2 Antimycobacterial Activity

Indolizines have also shown promise as potential anti-tuberculosis agents. A recent study identified several derivatives that demonstrated potent inhibitory effects against Mycobacterium tuberculosis (MTB). Notably, compounds containing specific substituents exhibited minimum inhibitory concentration (MIC) values as low as 5 µg/mL against MTB strains, suggesting their potential as therapeutic agents for multidrug-resistant tuberculosis .

Table 2: Antimycobacterial Activity of Indolizine Derivatives

| Compound Name | MIC (µg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| Compound 5h | 5 | 16 |

| Compound 5f | 16 | 52 |

Fluorescent Applications

2.1 Fluorescence Imaging

The ability of indolizine derivatives to serve as fluorescent probes has been explored extensively. For instance, studies have shown that certain indolizine-based compounds can penetrate cell membranes and are effective for fluorescence imaging of live cells. These compounds demonstrate high fluorescence quantum yields and tunable emission properties, making them suitable for biological imaging applications .

Table 3: Photophysical Properties of Indolizine Fluorophores

| Compound Name | Emission Maximum (nm) | Quantum Yield (%) |

|---|---|---|

| 2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate | 480 | 92 |

| Fluorescent pH Indicator | 462 - 580 | Variable |

Synthesis and Functionalization

The synthetic versatility of indolizines allows for the introduction of various functional groups, enhancing their biological activity and fluorescence properties. Recent advancements have utilized β,β-difluoro peroxides as building blocks for the synthesis of functionalized indolizines through regioselective oxidative annulation methods . This approach not only simplifies the synthesis but also expands the library of potential bioactive compounds.

Conclusion and Future Directions

The applications of this compound span multiple fields including medicinal chemistry and materials science. Its demonstrated anti-inflammatory and antimycobacterial activities position it as a candidate for further pharmaceutical development. Additionally, its fluorescent properties open avenues for use in biological imaging techniques.

Future research should focus on optimizing the pharmacological profiles of these derivatives through structural modifications and exploring their mechanisms of action at the molecular level. The ongoing development of novel synthesis methods will likely yield new derivatives with enhanced efficacy and specificity for targeted applications.

Mechanism of Action

The mechanism of action of 2-fluoroethyl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with specific receptors .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Indolizine Derivatives

Research Findings and Implications

- Reactivity: The 3-carboxylate position in this compound may sterically hinder nucleophilic attacks compared to 1- or 2-carboxylate isomers, as seen in the lower reactivity of 3-substituted indolizines in coupling reactions .

- Pharmacological Potential: Fluorinated indolizines like the target compound are understudied compared to benzoyl- or acetyl-substituted analogs (e.g., ’s anti-tubercular derivatives). However, fluorine’s metabolic stability suggests promise in prolonged drug action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.